[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate
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Overview
Description
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a bromobenzenesulfonate group, and a Z-configuration double bond, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.
Formation of the Z-Configuration Double Bond: This step involves the selective formation of the Z-configuration double bond through controlled reaction conditions, such as temperature and solvent choice.
Attachment of the Bromobenzenesulfonate Group: The final step involves the sulfonation of the compound with bromobenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles, such as halides, amines, or alcohols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered chemical properties.
Scientific Research Applications
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate can be compared with other similar compounds, such as:
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate: Similar structure but with a methanesulfonate group instead of a bromobenzenesulfonate group.
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate: Similar structure but with a benzenesulfonate group instead of a bromobenzenesulfonate group.
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate: Similar structure but with a dichlorobenzoate group instead of a bromobenzenesulfonate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKJYINLWHCEBK-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)Br)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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